KRAS G12C inhibitor 11 is a targeted therapeutic agent developed to selectively inhibit the KRAS G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer. The KRAS gene, part of the RAS family of oncogenes, plays a crucial role in cell signaling pathways that regulate cell growth and differentiation. Mutations in this gene, such as G12C, lead to constitutive activation of the KRAS protein, contributing to oncogenesis. Inhibitors like KRAS G12C inhibitor 11 are designed to bind covalently to the mutated cysteine residue at position 12, thereby blocking its activity and offering a novel approach to cancer treatment.
The development of KRAS G12C inhibitors has gained momentum since their introduction in 2013 by researchers including Kevan Shokat. These compounds have undergone extensive research and clinical trials, leading to the approval of several agents targeting this mutation, such as sotorasib and adagrasib .
KRAS G12C inhibitor 11 belongs to a class of covalent inhibitors that specifically target the KRAS G12C mutant form. These inhibitors are categorized as small molecules that irreversibly bind to the mutant protein, disrupting its function and signaling pathways associated with tumor growth.
The synthesis of KRAS G12C inhibitor 11 typically involves several key steps:
The synthetic route may involve multi-step processes with intermediate compounds being synthesized and characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structures before proceeding to the next steps.
KRAS G12C inhibitor 11 features a unique molecular structure designed for high specificity towards the mutated form of KRAS. The compound typically contains:
The molecular formula and weight, along with detailed structural data such as bond lengths and angles, can be determined through X-ray crystallography or computational modeling studies.
The primary chemical reaction involving KRAS G12C inhibitor 11 is its covalent binding to the cysteine residue in the KRAS G12C protein. This reaction can be represented as follows:
This reaction is characterized by:
The mechanism of action for KRAS G12C inhibitor 11 involves:
Studies have shown that this mechanism effectively reduces cell proliferation in cancer models harboring KRAS G12C mutations .
Characterization techniques such as differential scanning calorimetry and thermogravimetric analysis can provide insights into thermal stability and degradation profiles.
KRAS G12C inhibitor 11 is primarily used in:
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2